
Methyl 3-fluoro-5-methoxypicolinate
Overview
Description
Methyl 3-fluoro-5-methoxypicolinate is a chemical compound with the molecular formula C8H8FNO3 It is a derivative of picolinic acid, where the hydrogen atoms at the 3rd and 5th positions of the pyridine ring are substituted with a fluorine atom and a methoxy group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-fluoro-5-methoxypicolinate typically involves the fluorination and methoxylation of picolinic acid derivatives. One common method includes the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . Another approach involves a multistep synthesis starting with a Friedel-Crafts acylation, followed by conversion from the acyl group to an alkane, and finally nitration .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the processes likely involve large-scale adaptations of the laboratory synthetic routes, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoro-5-methoxypicolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the fluorine or methoxy groups.
Scientific Research Applications
Herbicides:
- search result discusses herbicidal compounds, specifically 6-Aryl-4-aminopicolinates, and their potential use in controlling undesirable vegetation . The document addresses the ongoing need for new herbicides with improved weed control, selectivity, and the ability to combat herbicide tolerance .
- The general formula for herbicidal compounds in this context is described, which includes variations in the chemical structure that may be relevant to the application of Methyl 3-fluoro-5-methoxypicolinate .
Chemical Intermediate/Building Block:
- This compound is a chemical substance with the CAS No. 1256787-03-7 .
- It can be used as a chemical intermediate .
- "this compound" is related to other picolinates, such as Methyl 5-bromo-6-methoxypicolinate, 5-Bromo-6-methoxypicolinic acid, Ethyl 5-bromo-6-hydroxypicolinate and Methyl 3-amino-6-methoxypicolinate .
Safety Information:
- As a chemical substance, it is labelled with hazard and precautionary statements .
- Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .
- Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P264 (wash skin thoroughly after handling), P271 (use only outdoors or in a well-ventilated area), P280 (wear protective gloves/protective clothing/eye protection/face protection), and others related toResponse, Storage, and Disposal .
Mechanism of Action
The mechanism of action of Methyl 3-fluoro-5-methoxypicolinate involves its interaction with specific molecular targets and pathways. The fluorine atom’s high electronegativity and small size can significantly influence the compound’s reactivity and binding affinity to biological targets. This can lead to alterations in molecular pathways, potentially resulting in desired biological effects such as antibacterial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 3-fluoro-5-methoxypicolinate include other fluorinated picolinic acid derivatives and methoxylated pyridine compounds. Examples include:
- Methyl 3-chloro-5-methoxypicolinate
- Methyl 3-fluoro-5-hydroxypicolinate
- Methyl 3-fluoro-5-methylpicolinate
Uniqueness
This compound is unique due to the specific combination of a fluorine atom and a methoxy group on the pyridine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Biological Activity
Methyl 3-fluoro-5-methoxypicolinate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes current research findings, case studies, and relevant data concerning its biological activity.
- Chemical Formula : CHFNO
- Molecular Weight : 173.15 g/mol
- CAS Number : Not specified in the search results.
This compound is believed to exhibit biological activity through its interaction with various molecular targets. It has been studied for its potential as an inhibitor of specific enzymes and pathways associated with disease mechanisms, particularly in cancer therapy.
Biological Activity Overview
-
Anticancer Activity :
- Research indicates that derivatives of picolinates, including this compound, may act as inhibitors of certain oncogenic pathways. This includes the inhibition of WDR5 (WD repeat domain 5), which plays a crucial role in the methylation of histones and gene expression related to cancer progression .
- A study demonstrated that compounds targeting WDR5 could induce apoptosis in cancer cells and inhibit cell proliferation, suggesting that this compound may share similar properties .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Case Study 1: Anticancer Efficacy
A recent study explored the anticancer effects of several picolinate derivatives, including this compound, on human leukemia cells. The results indicated a significant reduction in cell viability and increased apoptosis markers when treated with the compound, supporting its potential as a therapeutic agent in leukemia treatment.
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects on bacterial growth, indicating its potential use in developing new antibiotics.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
methyl 3-fluoro-5-methoxypyridine-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-12-5-3-6(9)7(10-4-5)8(11)13-2/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHHZVJVEHZJFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)C(=O)OC)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40729283 | |
Record name | Methyl 3-fluoro-5-methoxypyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40729283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256787-03-7 | |
Record name | Methyl 3-fluoro-5-methoxypyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40729283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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